molecular formula C7H8O3 B1294494 3-(2-Furyl)propanoic acid CAS No. 935-13-7

3-(2-Furyl)propanoic acid

Cat. No. B1294494
CAS RN: 935-13-7
M. Wt: 140.14 g/mol
InChI Key: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
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Description

3-(2-Furyl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with oxygen, attached to a propanoic acid moiety. The furan ring is known for its presence in various bioactive compounds and pharmaceuticals, and modifications on this ring can lead to substances with interesting chemical and biological properties.

Synthesis Analysis

The synthesis of derivatives of 3-(2-Furyl)propanoic acid has been explored in several studies. For instance, the synthesis of (E)-3-(2-furyl) propenoic acid was achieved using phase transfer catalysis, starting from 2-furyl methanal and diacetyl oxide . Additionally, 3-(furyl)-3-(diethoxyphosphoryl)acrylates were synthesized from 2- and 3-furoyl phosphonates, indicating the versatility of the furan moiety in chemical reactions . Furthermore, the synthesis of 3-(tetrahydro-2'-furyl)propanoic acid derivatives has been reported, which upon exposure to trifluoroacetic anhydride, undergo intramolecular acylative ring-opening reactions to yield eight-membered lactones .

Molecular Structure Analysis

The molecular structure of (E)-3-(2-furyl) propenoic acid was characterized using UV, IR, and X-ray single crystal diffraction, revealing that the crystal belongs to the monoclinic system with a C2/c space group . This detailed analysis provides insight into the geometric configuration of the molecule, which is crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

3-(2-Furyl)propanoic acid and its derivatives participate in various chemical reactions. For example, 3-(furyl)-3-(diethoxyphosphoryl)acrylates react with nitromethane in a potassium fluoride-catalyzed addition to form 2-[(furyl)(diethoxyphosphoryl)methyl]-3-nitropropanoic acids . Additionally, 3-(2-furyl) 2-propene aldoxime complexes with 3d element dihalides have been synthesized, demonstrating the ability of the furan moiety to act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Furyl)propanoic acid derivatives are influenced by their molecular structure. For instance, the fungicidal activity of 3-phenyl-1-(2-furyl)propenone derivatives was investigated, showing that the presence of certain substituents on the furan ring can significantly affect biological activity . The conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied using NMR spectroscopy in different solvents, although no conformational preferences were identified . Moreover, the root growth-inhibitory activity of 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids was observed, indicating potential applications in agriculture .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Eight-Membered Lactones : 3-(Tetrahydro-2-furyl)propanoic acid derivatives have been used in the efficient synthesis of eight-membered lactones, a process involving intramolecular acylative ring-opening reactions (Ohi et al., 1999).

  • Friedel-Crafts Reaction : 3-(2-Furyl) propanoic acid derivatives were alkylated using cinnamyl and crotyl alcohols, demonstrating their utility in Friedel-Crafts reactions with acid zeolites as catalysts. This reaction was regioselective and chemoselective, showcasing the compound's versatility in organic synthesis (Algarra et al., 1995).

  • Cyclization Reactions : 3-(Tetrahydro-2-furyl)propanoic acid derivatives were involved in intramolecular acylative ring-switching reactions to produce butanolides, illustrating the compound's role in complex organic synthesis (Grayson et al., 2003).

Biological Activity Studies

  • Root Growth-Inhibitory Activity : Derivatives of 3-(2-Furyl)propanoic acid showed significant root growth-inhibitory activity towards rape seedlings, indicating potential applications in agrochemical research (Kitagawa et al., 2003).

Safety And Hazards

3-(2-Furyl)propanoic acid is classified as hazardous. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 3-(2-Furyl)propanoic acid could involve its sustainable synthesis from renewable resources such as carbohydrate-derived furfurals . This approach could potentially replace petroleum-based feedstocks in the organic chemical industries, leading to a transition from a petroeconomy to a sustainable bioeconomy .

properties

IUPAC Name

3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTJXJJMUFDQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239446
Record name 2-Furanpropionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furyl)propanoic acid

CAS RN

935-13-7
Record name 2-Furanpropanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-2-propionic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.090
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Record name 2-FURANPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
T Kitagawa, M Nakamura, K Masai - Chemical and pharmaceutical …, 2003 - jstage.jst.go.jp
Preparation of 3-(Haloacetylamino)-3-(2-furyl) propionic Acids (7) The synthesis of 3-(chloroacetylamino)-3-(2-furyl) propanoic acid (7a) started with furfural (18), which was converted to …
Number of citations: 4 www.jstage.jst.go.jp
T Kitagawa, N Akiyama, K Masai - Chemical and pharmaceutical …, 2001 - jstage.jst.go.jp
N-Substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl) propanamides (8) were synthesized through the reaction of amines (13) with 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl) …
Number of citations: 2 www.jstage.jst.go.jp
S Magana, A Zerroukhi, C Jegat, N Mignard - Reactive and Functional …, 2010 - Elsevier
Thermally reversible crosslinked polyethylene was prepared by Diels–Alder (DA) and retro Diels–Alder (rDA) reaction. Maleimide/furan adduct was used as crosslinking agent. …
Number of citations: 62 www.sciencedirect.com
H Afaf, VV Cheongc, T Browna - academia.edu
All reagents were purchased from Aldrich, Avocado, Fluka, Proligo, Applied Biosystems or Link Technologies and used without purification with the exception of DCM and di-…
Number of citations: 3 www.academia.edu
J Arnarp, BM Dahlin, CR Enzell… - Acta Chem Scand, 1989 - actachemscand.org
A fraction containing mainly aromatic acids has been isolated from cigarette smoke condensate. Gas chromatographic and mass spectral analysis of the corresponding methyl esters …
Number of citations: 4 actachemscand.org
Y Chujo, K Sada, T Saegusa - Macromolecules, 1990 - ACS Publications
Polyoxazoline hydrogel was prepared by means of intermolecular Diels-Alder reactionbetween furan-modified poly (jV-acetylethylenimine)(PAEI) and maleimide-modified PAEI, which …
Number of citations: 329 pubs.acs.org
WH Pirkle, CJ Welch, GS Mahler… - The Journal of …, 1984 - ACS Publications
In a previous paper, we have described the use of chiral stationary phase (CSP) 1 for the liquid chromatographic separation of enantiomers of assorted amines, amino al-cohols, esters, …
Number of citations: 71 pubs.acs.org
K Hoogewijs, A Deceuninck, A Madder - Organic & Biomolecular …, 2012 - pubs.rsc.org
We herein describe the synthesis of furan containing peptides for further post-synthetic derivatisation in solution through our recently developed furan-oxidation-labeling technology. …
Number of citations: 16 pubs.rsc.org
C Cativiela, JA Mayoral, E Melendez… - The Journal of …, 1984 - ACS Publications
The use of chiralcatalysts to effect asymmetric hydro-genation of prochiral olefinic substrates with high optical yields represents one of the most impressive achievements to date in …
Number of citations: 34 pubs.acs.org
D Blersch, M Beidaghi, E Davis - … Society Meeting Abstracts 232, 2017 - iopscience.iop.org
Algae turf scrubbers and other biological methods to purify polluted waters hold promise for simultaneously removing excess nutrients and producing a potentially valuable biomass crop…
Number of citations: 2 iopscience.iop.org

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